Flazasulfuron

説明

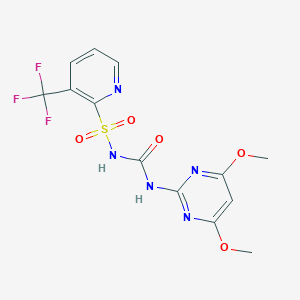

Structure

3D Structure

特性

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O5S/c1-25-8-6-9(26-2)19-11(18-8)20-12(22)21-27(23,24)10-7(13(14,15)16)4-3-5-17-10/h3-6H,1-2H3,(H2,18,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWATZEJQIXKWQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034610 |

Source

|

| Record name | Flazasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In octanol 0.2, methanol 4.2, acetone 22.7, dichloromethane 22.1, ethyl acetate 6.9, toluene 0.56, acetonitrile 8.7 (all in g/L, 25 °C); in hexane 0.5 mg/L at 25 °C, Solubility at 20 °C (w/w%): Acetone 1.2%; toluene 0.06%; at 25 °C (w/v%): acetic acid 0.67%, In water, 4.1 ppm (pH 1), In water, 0.027 (pH 5), 2.1 (pH 7) (g/L, 25 °C) |

Source

|

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.606 at 20 °C |

Source

|

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.1X10-8 mm Hg |

Source

|

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline solid | |

CAS No. |

104040-78-0 |

Source

|

| Record name | Flazasulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104040-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flazasulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104040780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flazasulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAZASULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SB13WWV30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

164-166 °C, MP: 180 °C (99.7% purity) |

Source

|

| Record name | Flazasulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7957 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Flazasulfuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide

Introduction

Flazasulfuron is a potent herbicidal agent belonging to the sulfonylurea (SU) class, first commercialized in the 1980s.[1][2] These herbicides have revolutionized weed management due to their high efficacy at low application rates, broad-spectrum activity, and favorable safety profile for mammals.[2][3][4] The primary molecular target of this compound and other sulfonylureas is acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2][5][6] This guide provides an in-depth technical overview of the mechanism by which this compound inhibits ALS, intended for researchers, scientists, and professionals in drug and herbicide development.

The Target Enzyme: Acetolactate Synthase (ALS)

Acetolactate synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4][7][8][9] This pathway is vital for protein synthesis and, consequently, for cell growth and division in plants.[6] The enzyme catalyzes two parallel reactions:

-

The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor for valine and leucine.[10][11]

-

The condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, the precursor for isoleucine.[10][11]

Because this biosynthetic pathway is absent in animals, which obtain BCAAs from their diet, ALS is an ideal target for selective herbicides with low mammalian toxicity.[2][3][12][13]

Molecular Mechanism of Inhibition

This compound exerts its herbicidal effect by binding to and inhibiting the ALS enzyme. The inhibition is not directed at the active catalytic site itself but rather at a distinct, allosteric site.[3][14] Structural studies of ALS in complex with various inhibitors have revealed that these herbicides bind within a channel that leads to the active site, thereby physically blocking substrate access.[3][11][15]

Key aspects of the inhibition mechanism include:

-

Binding Site: this compound, like other sulfonylureas, binds to a site that partially overlaps with the binding site for the enzyme's regulatory feedback inhibitors (valine, leucine, and isoleucine) and the ubiquinone-binding site of evolutionarily related enzymes.[14][16] This explains why mutations conferring herbicide resistance often alter the enzyme's sensitivity to feedback inhibition.[14]

-

Inhibition Kinetics: The inhibition of ALS by sulfonylureas is characterized as slow, tight-binding, and reversible.[17] Studies have shown chlorsulfuron (B1668881), a related sulfonylurea, to be a noncompetitive inhibitor with respect to the substrate pyruvate.[17] This means the inhibitor can bind to the enzyme whether or not the substrate is already bound.

-

Consequence of Binding: By obstructing the substrate channel, this compound prevents pyruvate and 2-ketobutyrate from reaching the thiamine (B1217682) pyrophosphate (ThDP) cofactor at the active site, halting the catalytic reaction.[15] This leads to a rapid cessation of BCAA synthesis, which in turn halts protein production and arrests cell division at the growing points (meristems) of the plant.[4][6] Ultimately, the plant starves and dies.[18]

Quantitative Data on ALS Inhibition by this compound

The efficacy of an inhibitor is commonly quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound vary depending on the plant species and the presence of resistance-conferring mutations in the ALS gene.

| Plant Species | Biotype | IC50 (µM) for ALS Enzyme | Resistance Factor (RF) | Reference |

| Conyza canadensis | Susceptible (S) | 0.031 | - | [19] |

| Conyza canadensis | Resistant (H-5) | 0.811 | 26.2 | [19] |

| Conyza canadensis | Resistant (H-6) | 1.121 | 36.2 | [19] |

| Epilobium ciliatum | Susceptible (S) | 0.027 | - | [20] |

| Epilobium ciliatum | Resistant (R1) | 0.44 | 16.3 | [20] |

| Epilobium ciliatum | Resistant (R2) | 0.38 | 14.1 | [20] |

Resistance Factor (RF) is calculated as the IC50 of the resistant biotype divided by the IC50 of the susceptible biotype.

Experimental Protocol: In Vitro ALS Activity Assay

Determining the IC50 of an inhibitor like this compound requires a robust experimental protocol to measure ALS enzyme activity. The following is a generalized methodology synthesized from common research practices.[19][21][22]

1. Enzyme Extraction

-

Harvest 1-3 grams of fresh, young leaf tissue from the target plant species.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM dithiothreitol (B142953) (DTT), and 10 µM FAD).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using a standard method like the Bradford assay.

2. ALS Activity Assay

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

Cofactors: 20 mM MgCl₂, 100 µM Thiamine Pyrophosphate (ThDP), 10 µM Flavin Adenine Dinucleotide (FAD)

-

Substrate: 100 mM Sodium Pyruvate

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a solvent control also included).

-

Enzyme extract (add last to initiate the reaction).

-

-

Incubate the reaction mixture in a water bath at 37°C for 60 minutes.

-

Stop the reaction by adding 6 M H₂SO₄. This acidic environment also initiates the decarboxylation of the enzymatic product, 2-acetolactate, into acetoin (B143602).

-

Continue incubation at 60°C for 15 minutes to ensure complete conversion to acetoin.

3. Quantification of Acetoin

-

Add a solution of 0.5% (w/v) creatine (B1669601) followed by a solution of 5% (w/v) α-naphthol (freshly prepared in 2.5 M NaOH). This forms a colored complex with acetoin.

-

Incubate at 60°C for another 15 minutes to allow for color development.

-

Measure the absorbance of the resulting colored solution at 530 nm using a spectrophotometer or plate reader.

-

Create a standard curve using known concentrations of acetoin to quantify the amount produced in each reaction.

4. Data Analysis

-

Calculate the specific activity of the ALS enzyme (e.g., in nmol acetoin/mg protein/hour) for each this compound concentration.

-

Normalize the activity data, expressing it as a percentage of the activity of the control (no inhibitor).

-

Plot the percentage of ALS activity against the logarithm of the this compound concentration.

-

Fit the data to a log-logistic dose-response curve to determine the IC50 value.[19][20][23]

Conclusion

This compound is a highly effective herbicide that functions by inhibiting acetolactate synthase, the gateway enzyme for branched-chain amino acid biosynthesis in plants. Its mechanism involves binding to a regulatory site on the enzyme, which allosterically blocks the substrate channel, leading to a rapid depletion of essential amino acids and subsequent plant death. The detailed understanding of this mechanism, supported by quantitative inhibition data and established experimental protocols, is crucial for developing new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

- 1. sulfonylurea herbicides [cnagrochem.com]

- 2. stanfordchem.com [stanfordchem.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 6. kenso.com.au [kenso.com.au]

- 7. researchgate.net [researchgate.net]

- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 10. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 11. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetolactate synthase, mechanism of action and its herbicide binding site. | Semantic Scholar [semanticscholar.org]

- 17. New aspects on inhibition of plant acetolactate synthase by chlorsulfuron and imazaquin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gilbasolutions.com [gilbasolutions.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Point Mutations as Main Resistance Mechanism Together With P450-Based Metabolism Confer Broad Resistance to Different ALS-Inhibiting Herbicides in Glebionis coronaria From Tunisia [frontiersin.org]

- 23. researchgate.net [researchgate.net]

The Chemical Synthesis of Flazasulfuron: A Technical Guide

An In-depth Exploration of the Synthetic Pathways and Key Intermediates in the Production of the Sulfonylurea Herbicide Flazasulfuron.

This compound is a potent sulfonylurea herbicide used for the control of a wide range of grass and broad-leaved weeds.[1] Its efficacy stems from the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[1] This technical guide provides a detailed overview of the chemical synthesis of this compound, focusing on its core synthetic pathways, key intermediates, and experimental protocols.

I. Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as N-[(4,6-Dimethoxypyrimidin-2-yl)carbamoyl]-3-(trifluoromethyl)pyridine-2-sulfonamide, is a multi-step process that involves the preparation of two key heterocyclic intermediates, followed by their coupling to form the final sulfonylurea bridge.[2] The two primary building blocks are:

-

3-(Trifluoromethyl)pyridine-2-sulfonamide : A substituted pyridine (B92270) ring bearing a sulfonamide group.

-

2-Amino-4,6-dimethoxypyrimidine (B117758) : A substituted pyrimidine (B1678525) ring with an amine functionality.

The general synthetic approach is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

II. Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide

The synthesis of the trifluoromethylpyridine sulfonamide moiety begins with 3-picoline.

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

The initial step involves a one-pot chlorination and chlorine/fluorine exchange of 3-picoline.[1] This reaction is typically performed in the gas phase at high temperatures.[3] An alternative laboratory-scale synthesis involves the N-oxidation of 3-trifluoromethylpyridine followed by chlorination.

Experimental Protocol (from 3-Trifluoromethylpyridine N-oxide):

-

In a reaction vessel, a solution of 3-trifluoromethylpyridine N-oxide in a suitable solvent such as dichloromethane (B109758) is prepared.

-

The solution is cooled to a temperature between -30°C and -20°C.

-

A chlorinating agent, such as oxalyl chloride, is added dropwise to the cooled solution.

-

The reaction is allowed to proceed for approximately one hour at the same temperature.

-

A base, for example, a mixed solution of triethylamine (B128534) and dichloromethane, is then added dropwise over a period of one hour, maintaining the temperature between -30°C and -20°C.

-

The reaction mixture is stirred for an additional two hours at this temperature.

-

The reaction is quenched by adding ice water, and the product is extracted.

| Reactant/Reagent | Molar Ratio (relative to N-oxide) | Temperature | Time | Yield | Reference |

| 3-Trifluoromethylpyridine N-oxide | 1 | -30 to -20°C | 1 hr | ~85-92% | [4] |

| Oxalyl Chloride | 1.2 | -30 to -20°C | 1 hr | [4] | |

| Triethylamine | 1.2 | -30 to -20°C | 2 hrs | [4] |

Step 2: Formation of 3-(Trifluoromethyl)pyridine-2-sulfonamide

The conversion of 2-chloro-3-(trifluoromethyl)pyridine to the corresponding sulfonamide involves a nucleophilic aromatic substitution to introduce a sulfur-containing group, followed by oxidation and amination.

Experimental Protocol (General Procedure):

-

Thiol Formation: 2-Chloro-3-(trifluoromethyl)pyridine is reacted with a sulfur nucleophile, such as sodium hydrosulfide, to replace the chlorine atom with a thiol group, yielding 3-(trifluoromethyl)pyridine-2-thiol.[1]

-

Sulfonyl Chloride Synthesis: The resulting thiol is then subjected to acidic oxidation with chlorine gas to form 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.[1]

-

Amination: The sulfonyl chloride is subsequently reacted with a chilled concentrated ammonia (B1221849) solution to produce 3-(trifluoromethyl)pyridine-2-sulfonamide.[1]

III. Synthesis of 2-Amino-4,6-dimethoxypyrimidine

Several synthetic routes exist for the preparation of 2-amino-4,6-dimethoxypyrimidine. One common method starts from malononitrile.

Experimental Protocol (from Malononitrile):

-

Imidate Formation: Malononitrile is reacted with methanol (B129727) in the presence of dry hydrogen chloride gas (which can be generated in situ from acetyl chloride) to form 1,3-dimethylpropandiamidine dihydrochloride.[5] The reaction is typically carried out at a low temperature (around 10°C).[5]

-

Cyanamide (B42294) Reaction: The resulting imidate is then reacted with cyanamide in the presence of a base like sodium bicarbonate to yield 3-amino-3-methoxy-N-nitrile-2-propamidine.[5]

-

Cyclization: The final step is a thermal cyclization of 3-amino-3-methoxy-N-nitrile-2-propamidine in a solvent such as toluene, heated to reflux for several hours, to afford 2-amino-4,6-dimethoxypyrimidine.[5]

| Starting Material | Key Reagents | Reaction Conditions | Overall Yield | Purity | Reference |

| Malononitrile | Methanol, Acetyl Chloride, Cyanamide, Sodium Bicarbonate, Toluene | Step 1: 10°C, 2h; Step 2: 20°C, 4h; Step 3: Reflux, 7h | 82.8% | 99.6% | [5] |

An alternative route begins with guanidine nitrate and diethyl malonate.

Experimental Protocol (from Guanidine Nitrate):

-

Cyclization: Guanidine nitrate and diethyl malonate are reacted to form 2-amino-4,6-dihydroxypyrimidine.[5]

-

Chlorination: The dihydroxypyrimidine is then chlorinated, for instance, using phosphorus oxychloride, to give 2-amino-4,6-dichloropyrimidine.[5]

-

Methoxylation: The dichloropyrimidine is reacted with sodium methoxide (B1231860) in methanol to yield the final product, 2-amino-4,6-dimethoxypyrimidine.[5]

IV. Final Coupling to this compound

The final step in the synthesis of this compound is the coupling of the two key intermediates. One common method involves the formation of a carbamate (B1207046) from the sulfonamide, which then reacts with the aminopyrimidine.

Experimental Protocol:

-

Carbamate Formation: 3-(Trifluoromethyl)pyridine-2-sulfonamide is reacted with diphenylcarbonate in the presence of a strong base like sodium hydride to form the corresponding carbamate.[1]

-

Coupling: This carbamate intermediate is then reacted with 2-amino-4,6-dimethoxypyrimidine in a solvent such as dioxane to yield this compound.[1]

An alternative approach involves reacting the sulfonamide as a nucleophile with an O-phenylcarbamate derivative of 2-amino-4,6-dimethoxypyrimidine in the presence of a non-nucleophilic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[1]

The overall synthesis pathway is summarized in the following diagram:

Caption: Detailed synthesis pathway of this compound.

V. Mode of Action: Inhibition of Acetolactate Synthase

This compound's herbicidal activity is derived from its ability to inhibit the acetolactate synthase (ALS) enzyme.[1] ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[6] By blocking this enzyme, this compound deprives the plant of these essential amino acids, leading to a cessation of cell division and growth, ultimately resulting in plant death.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (Ref: OK 1166) [sitem.herts.ac.uk]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Flazasulfuron CAS number and chemical properties

An In-depth Technical Guide to Flazasulfuron

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for the sulfonylurea herbicide, this compound. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Chemical Information

This compound, with the CAS number 104040-78-0 , is a selective, systemic herbicide used for the control of a wide range of grass and broad-leaved weeds.[1] Its IUPAC name is N-[(4,6-Dimethoxypyrimidin-2-yl)carbamoyl]-3-(trifluoromethyl)pyridine-2-sulfonamide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₃H₁₂F₃N₅O₅S[2] |

| Molecular Weight | 407.33 g/mol [3] |

| Appearance | White, odorless crystalline solid |

| Melting Point | 164-166 °C |

| Vapor Pressure | < 0.013 mPa (at 25 °C)[4] |

| Water Solubility | 2.1 g/L (at 25 °C, pH 7)[4] |

| pKa | 4.37[1] |

| Octanol-Water Partition Coefficient (log P) | 1.08 |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound is readily absorbed by the roots and leaves of plants and is translocated to the meristematic tissues where it exerts its herbicidal activity.[4] The primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4]

ALS is a pivotal enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[5] By binding to and inhibiting ALS, this compound effectively blocks the synthesis of these essential amino acids.[6] This leads to a cessation of cell division and plant growth, ultimately resulting in the death of the susceptible weed.[4] Symptoms in affected plants, such as discoloration, desiccation, and necrosis, typically appear within days, with complete plant death occurring within 20-25 days of application.[1]

Signaling Pathway of this compound

Caption: The inhibitory effect of this compound on the acetolactate synthase (ALS) enzyme, leading to the disruption of branched-chain amino acid synthesis and subsequent plant death.

Experimental Protocols: Analytical Methods

The quantification of this compound in various matrices is crucial for quality control, residue analysis, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

Determination of this compound in Technical Products and Formulations

This method is based on the CIPAC (Collaborative International Pesticides Analytical Council) method 595 for this compound.[7]

-

Principle: this compound is quantified by reversed-phase HPLC with UV detection at 260 nm using an external standard for calibration.[7]

-

Apparatus:

-

HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

-

Ultrasonic bath.

-

Analytical balance.

-

-

Reagents:

-

This compound analytical standard.

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Acetic acid (analytical grade).

-

-

Chromatographic Conditions:

-

Procedure:

-

Standard Preparation: Accurately weigh approximately 40 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile, using sonication to aid dissolution.[7]

-

Sample Preparation (Technical Grade/Formulations): Accurately weigh an amount of the sample containing approximately 40 mg of this compound into a 100 mL volumetric flask. Add acetonitrile, sonicate for at least 15 minutes to ensure complete dissolution, and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm filter prior to injection.[7]

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solution until reproducible peak areas are obtained. Inject the sample solutions, bracketing them with standard injections.

-

Calculation: Calculate the concentration of this compound in the sample by comparing the peak area with that of the external standard.

-

Residue Analysis of this compound in Water

This protocol outlines a general procedure for the determination of this compound residues in water samples.

-

Principle: Residues are extracted from the water matrix, concentrated, and analyzed by HPLC-UV or LC-MS/MS for higher sensitivity.[4]

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and water. Pass the water sample through the cartridge. Wash the cartridge to remove interferences. Elute the this compound with an appropriate solvent (e.g., acetone (B3395972) or acetonitrile).[8]

-

Liquid-Liquid Extraction (LLE): Acidify the water sample and extract with a water-immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate. Concentrate the organic extract.[5]

-

-

Analysis: The concentrated extract is then analyzed by HPLC-UV under conditions similar to those described in section 4.1, or by LC-MS/MS for lower detection limits.[2][4]

Residue Analysis in Plant and Soil Matrices

This protocol provides a general workflow for the analysis of this compound residues in complex matrices like crops and soil.

-

Principle: this compound is extracted from the homogenized sample, followed by a cleanup procedure to remove interfering co-extractives, and subsequent analysis by HPLC or LC-MS/MS.[2][9]

-

Sample Preparation:

-

Extraction: Homogenize the sample and extract with a solvent such as acetonitrile or an acetonitrile/water mixture. For soil samples, shaking or sonication can be used.[9]

-

Cleanup: The crude extract is subjected to a cleanup step, which may involve liquid-liquid partitioning and/or solid-phase extraction (SPE) using cartridges like alumina (B75360) or silica (B1680970) gel to remove pigments, lipids, and other interferences.[2]

-

-

Analysis: The final, cleaned-up extract is analyzed by HPLC-UV or, more commonly for residue analysis, by LC-MS/MS to achieve the required sensitivity and selectivity.[1][2]

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. High performance liquid chromatographic method for residue determination of sulfosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. cipac.org [cipac.org]

- 8. aga-analytical.com.pl [aga-analytical.com.pl]

- 9. researchgate.net [researchgate.net]

Flazasulfuron Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazasulfuron is a sulfonylurea herbicide widely used for the control of broadleaf and grassy weeds in various agricultural and non-crop settings. Understanding its environmental fate, particularly its degradation in soil and water, is crucial for assessing its potential environmental impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the degradation products of this compound in soil and water, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation pathways.

Degradation Pathways of this compound

This compound degradation occurs through several key pathways, primarily driven by chemical hydrolysis and microbial processes. The rate and extent of degradation are significantly influenced by environmental factors such as pH, temperature, and microbial activity.

Chemical Degradation: Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, leading to the cleavage of the sulfonylurea bridge. This process is highly dependent on the pH of the surrounding medium, with degradation being more rapid in both acidic and alkaline conditions compared to neutral pH.[1][2] The primary hydrolytic degradation products include a pyridinesulfonamide derivative (TPSA) and an aminopyrimidine derivative (ADMP).[1][2]

Under certain conditions, an intramolecular rearrangement of the sulfonylurea bridge can occur, leading to the formation of 1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-(trifluoromethyl)pyridin-2-yl)urea (DTPU).[3] This can be further hydrolyzed to 4,6-dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine (DTPP) and subsequently to 4-hydroxy-6-methoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine (HTPP).[3]

Microbial Degradation in Soil

In soil, microbial activity plays a significant role in the degradation of this compound. While specific microbial species responsible for this compound degradation are not extensively documented in the readily available literature, the general process involves the cleavage of the sulfonylurea bridge, similar to chemical hydrolysis. The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature.

The primary degradation pathway in soil is the cleavage of the sulfonylurea bridge to form 3-(trifluoromethyl)-2-pyridinesulfonamide (TPSA) and 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP).[3]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is typically quantified by its dissipation half-life (DT50). The following tables summarize the available quantitative data on the degradation of this compound in water and soil.

Table 1: Hydrolytic Degradation of this compound in Water

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 3 | 35 | 0.76 hours | [4] |

| 4 | 22 | 17.4 hours | [2] |

| 5 | 25 | 167.4 hours | [4] |

| 7 | 22 | 16.6 days | [2] |

| 9 | 22 | 13.1 days | [2] |

Table 2: Aerobic Soil Metabolism of this compound

| Soil Type | Temperature (°C) | Half-life (DT50) | Reference |

| Not Specified | Laboratory | 24.5 days | [5] |

| Not Specified | Field | 5.7 days | [5] |

Experimental Protocols

This section outlines the general methodologies used to study the degradation of this compound in soil and water.

Aqueous Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9) using standard buffer systems.

-

Fortification: Add a known concentration of this compound to each buffer solution.

-

Incubation: Incubate the solutions at controlled temperatures in the dark to prevent photodegradation.

-

Sampling: Collect aliquots from each solution at predetermined time intervals.

-

Analysis: Analyze the samples for the concentration of this compound and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Determine the rate of hydrolysis and the half-life (DT50) by fitting the concentration data to a first-order kinetics model.[4]

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Collection and Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Fortification: Treat the soil with a known concentration of this compound.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture content. Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil subsamples at various time points.

-

Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent system (e.g., acetonitrile (B52724)/water).

-

Cleanup: Purify the extracts to remove interfering substances using techniques like Solid Phase Extraction (SPE).

-

Analysis: Quantify the concentrations of the parent compound and its metabolites using HPLC or LC-MS/MS.

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound in the soil.

Analytical Methodology: HPLC-UV for Water Samples

Objective: To quantify the concentration of this compound and its degradation products (DTPU, DTPP, TPSA) in water samples.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Extraction and Cleanup:

-

For DTPU and DTPP: Adjust the water sample to an alkaline pH and extract with dichloromethane. Concentrate the organic phase and clean up using a silica (B1680970) gel column.

-

For TPSA: Extract the water sample with ethyl acetate (B1210297). Further partition with ethyl acetate and clean up using a silica gel column.

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid to improve peak shape.

-

Detection: UV detection at a wavelength appropriate for the analytes.

-

Quantification: Use external standards of this compound and its metabolites to create calibration curves for quantification.

Visualizations

The following diagrams illustrate the degradation pathways of this compound and a typical experimental workflow for a soil degradation study.

Caption: Degradation pathways of this compound in soil and water.

Caption: Experimental workflow for a soil degradation study of this compound.

References

- 1. This compound: alcoholysis, chemical hydrolysis, and degradation on various minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H12F3N5O5S | CID 93539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. Sorption and hydrolysis of this compound - Advances in Weed Science [awsjournal.org]

- 5. researchgate.net [researchgate.net]

Hydrolysis and photolysis of Flazasulfuron under different pH conditions

An in-depth technical guide on the hydrolysis and photolysis of the herbicide Flazasulfuron, focusing on its degradation kinetics and pathways under varying pH conditions.

Abstract

This compound, a sulfonylurea herbicide, is subject to abiotic degradation in the environment, primarily through hydrolysis and photolysis. The rates of these degradation processes are critically dependent on the pH of the aqueous medium. This technical guide provides a comprehensive overview of the hydrolysis and photolysis of this compound, summarizing key quantitative data, detailing experimental protocols for studying its degradation, and illustrating the primary degradation pathways. Understanding these processes is essential for accurately assessing the environmental fate and potential risk of this compound.

Hydrolysis of this compound

Hydrolysis is a major pathway for the transformation of this compound in aqueous environments. The process involves the cleavage of the sulfonylurea bridge, which is susceptible to attack by water molecules. The reaction kinetics and pathway are strongly influenced by pH.

Kinetics and pH Dependence

The hydrolysis of this compound follows pseudo-first-order kinetics.[1][2][3] The degradation rate exhibits a distinct relationship with pH, characteristic of many sulfonylurea herbicides. The herbicide is least stable under acidic conditions and most stable in neutral to slightly acidic solutions. As the pH becomes more alkaline, the rate of hydrolysis increases again, though to a lesser extent than under acidic conditions.

-

Acidic Conditions (pH < 5): this compound degrades rapidly. For example, at 35°C and pH 3, the half-life is only 0.76 hours.[2] At 22°C and pH 4, the half-life is 17.4 hours.[4]

-

Neutral Conditions (pH ≈ 7): The herbicide is significantly more stable. The half-life at 22°C and pH 7 is reported to be 16.6 days.[4]

-

Alkaline Conditions (pH > 7): The degradation rate increases compared to neutral pH. At 22°C and pH 9, the half-life is 13.1 days.[4]

Degradation Pathways

Under various pH conditions (ranging from 5 to 11), the primary hydrolysis mechanism involves a rearrangement of the molecule into a urea (B33335) derivative following the elimination of sulfur dioxide (SO₂).[1][3] Minor products, including aminopyrimidine and pyridinesulfonamide, are also formed.[1] The transformation into these amine and urea compounds is pH-dependent.[1][3]

Data on Hydrolytic Degradation

The following table summarizes the reported half-life (DT₅₀) values for this compound hydrolysis at various pH levels and temperatures.

| pH | Temperature (°C) | Half-Life (DT₅₀) | Reference |

| 3 | 35 | 0.76 hours | [2] |

| 4 | 22 | 17.4 hours | [4] |

| 5 | 25 | 167.4 hours | [2] |

| 7 | 22 | 16.6 days | [4] |

| 9 | 22 | 13.1 days | [4] |

Photolysis of this compound

Photolysis, or degradation by light, is another potential transformation pathway for this compound in the environment. However, its role is more complex and appears to be secondary to hydrolysis under many conditions.

Kinetics and Mechanism

This compound is considered initially stable to photolysis. This is because the molecule does not contain chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface.[4] Therefore, direct photolysis is not expected to be a significant degradation pathway.[4]

However, studies have shown that photodegradation can be accelerated after an initial period. It is suggested that a hydrolysis product, or another component in the polar fraction, acts as a photosensitizer, initiating an indirect photolysis process. In one study, the degradation was dominated by hydrolysis for the first seven days, with a half-life of about 16 days. Following this period, the photodegradation accelerated, with the half-life decreasing to approximately 7.5 days for the 7 to 30-day interval.

Data on Photolytic Degradation

The data for photolysis is less extensive, reflecting its secondary nature compared to hydrolysis.

| Condition | Period | Half-Life (DT₅₀) | Notes | Reference |

| Aqueous Photolysis (pH 7) | - | Stable | Likely refers to direct photolysis. | [5] |

| Irradiated Solution | Days 0-7 | ~16 days | Rate is comparable to hydrolysis. | |

| Irradiated Solution | Days 7-30 | ~7.5 days | Rate accelerates due to photosensitization. |

Experimental Protocols

Standardized laboratory protocols are essential for determining the hydrolysis and photolysis rates of pesticides like this compound. These studies are typically conducted in the absence of microorganisms to isolate abiotic degradation processes.[6]

Hydrolysis Study Protocol

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at a minimum of three pH values, typically reflecting acidic, neutral, and alkaline conditions (e.g., pH 4, 7, and 9).[6]

-

Test Substance Application: Add a known concentration of analytical grade this compound to the buffer solutions. The use of a co-solvent like acetonitrile (B52724) may be necessary for initial dissolution, but its volume should be minimized.

-

Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C ± 1 °C) to prevent any photochemical reactions.

-

Sampling: Collect replicate samples from each pH solution at appropriate time intervals. The sampling frequency should be sufficient to define the degradation curve, typically spanning at least two half-lives or until 90% of the substance has degraded.[7]

-

Sample Analysis: Immediately after collection, analyze the samples to quantify the concentration of this compound and its major degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical method.[2]

-

Data Analysis: Plot the natural logarithm of the this compound concentration against time. The degradation rate constant (k) is determined from the slope of the regression line. The half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2) / k, assuming pseudo-first-order kinetics.[8]

Photolysis Study Protocol

-

Buffer and Test Substance Preparation: Prepare solutions as described for the hydrolysis study, typically at a pH where the compound is relatively stable to hydrolysis (e.g., pH 7), to better isolate the effects of photolysis.

-

Light Source: Irradiate the samples with an artificial light source that simulates the spectral distribution of natural sunlight (e.g., a filtered xenon arc lamp). The light source should not emit significant radiation below 290 nm.[9]

-

Dark Controls: For each irradiated sample, prepare an identical control sample that is incubated in the dark at the same temperature. This allows for the differentiation between hydrolytic and photolytic degradation.

-

Incubation and Temperature Control: Maintain a constant temperature throughout the experiment.

-

Sampling and Analysis: Follow the same sampling and analytical procedures as outlined for the hydrolysis study for both irradiated and dark control samples.

-

Data Analysis: Calculate the rate of degradation in both the irradiated and dark samples. The rate of photolysis is determined by subtracting the degradation rate constant of the dark control from that of the irradiated sample. The photolytic half-life is then calculated from this net photolysis rate constant.

Visualizations

Logical Degradation Pathways

The following diagram illustrates the influence of pH on the primary degradation pathways of this compound.

Caption: Logical flow of this compound degradation pathways.

Experimental Workflow

The diagram below outlines the general experimental workflow for conducting concurrent hydrolysis and photolysis studies.

Caption: Workflow for this compound degradation studies.

Conclusion

The abiotic degradation of this compound is a complex process significantly dictated by the pH of the aqueous environment. Hydrolysis is the dominant degradation pathway, with the herbicide being highly unstable in acidic conditions, most persistent at neutral pH, and moderately unstable under alkaline conditions. Direct photolysis is negligible due to the molecule's absorption spectrum. However, indirect photolysis, potentially sensitized by hydrolysis byproducts, can contribute to degradation over longer periods. The data and protocols presented in this guide are fundamental for researchers and scientists in modeling the environmental behavior of this compound and conducting robust risk assessments.

References

- 1. This compound: alcoholysis, chemical hydrolysis, and degradation on various minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sorption and hydrolysis of this compound - Advances in Weed Science [awsjournal.org]

- 3. This compound: alcoholysis, chemical hydrolysis, and degradation on various minerals. | Semantic Scholar [semanticscholar.org]

- 4. This compound | C13H12F3N5O5S | CID 93539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (Ref: OK 1166) [sitem.herts.ac.uk]

- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

Flazasulfuron mode of action as an ALS inhibitor

An In-Depth Technical Guide to the Mode of Action of Flazasulfuron as an Acetolactate Synthase (ALS) Inhibitor

Executive Summary

This compound is a potent, selective, and systemic herbicide belonging to the sulfonylurea chemical class.[1][2] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms.[1][2][3] This inhibition leads to a cascade of metabolic disruptions, culminating in the cessation of growth and eventual death of susceptible plant species. This document provides a comprehensive technical overview of the biochemical mechanism, downstream physiological effects, quantitative inhibition data, and standard experimental protocols for studying the mode of action of this compound.

Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

The primary target of this compound is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[2][3] This enzyme is pivotal as it catalyzes the first common step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[3][4][5]

The reactions catalyzed by ALS are:

-

The condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) (the precursor to valine and leucine).

-

The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate (the precursor to isoleucine).

This compound acts as a highly specific, non-competitive inhibitor of ALS.[6] It binds to a site on the enzyme near the substrate-binding pocket, which is distinct from the active site itself.[6] This binding event is believed to induce a conformational change in the enzyme, obstructing the channel that provides substrates access to the active site and effectively blocking its catalytic function.[4] Because animals lack the ALS enzyme and this biosynthetic pathway, sulfonylurea herbicides exhibit very low mammalian toxicity.[3]

Downstream Effects and Phytotoxicity

The inhibition of ALS by this compound initiates a sequence of events that starve the plant of essential building blocks for growth.

-

Absorption and Translocation: this compound is rapidly absorbed by both the roots and foliage of weeds. It is systemic and translocated via both the xylem and phloem to areas of high metabolic activity, particularly the meristematic tissues (growing points) in shoots and roots.[3][7]

-

BCAA Depletion: The blockage of ALS leads to a rapid depletion of the internal pools of valine, leucine, and isoleucine.

-

Cessation of Growth: Since these amino acids are essential for the production of proteins and other vital cellular components, their absence quickly halts protein synthesis and, consequently, cell division and overall plant growth.[5] Susceptible plants typically stop growing within hours of application.[7]

-

Symptom Development: Visible symptoms of phytotoxicity appear gradually. They begin with chlorosis (yellowing) in the newest growth, followed by necrosis (tissue death) and desiccation.[7] The complete death of the plant typically occurs within 20 to 25 days, depending on the species and environmental conditions.[7]

Quantitative Inhibition Data

The efficacy of an ALS inhibitor is often quantified by its IC50 value, which is the concentration of the herbicide required to inhibit 50% of the ALS enzyme's activity in vitro. Whole-plant dose-response assays are used to determine the lethal dose required to kill 50% of a plant population (LD50) or reduce growth by 50% (GR50).

| Herbicide | Plant Species | Biotype/Population | Parameter | Value | Reference(s) |

| This compound | Filago pyramidata | Tolerant | IC50 | 17.3 µM | [1][8] |

| This compound | Conyza canadensis | Susceptible (S) | IC50 | Similar to F. pyramidata | [1][8] |

| This compound | Conyza canadensis | Susceptible (S) | LD50 | ~6.5 g a.i./ha | [1][8] |

| This compound | Filago pyramidata | Tolerant | LD50 | 72 - 81 g a.i./ha | [1][8] |

| This compound | Conyza canadensis | Resistant (R) | LD50 | 170 g a.i./ha | [1][8] |

| This compound | Parthenium hysterophorus | Susceptible (S) | IC50 | Not specified, but lower than R | [1] |

| This compound | Parthenium hysterophorus | Resistant (R) | IC50 | Not specified, but higher than S | [1] |

Experimental Protocols

The study of this compound's mode of action relies on robust enzymatic assays to measure ALS activity.

In Vitro ALS Activity Assay

This assay measures the direct effect of the herbicide on extracted ALS enzyme.

Principle: The enzyme is extracted from plant tissue and incubated with its substrate (pyruvate) and necessary cofactors in the presence or absence of the inhibitor. The reaction product, acetolactate, is unstable and is chemically converted by acid hydrolysis to acetoin. Acetoin is then derivatized with creatine (B1669601) and α-naphthol to form a red-colored complex, which is quantified by measuring its absorbance at 530 nm.[9][10]

Methodology:

-

Enzyme Extraction:

-

Harvest 1.0 g of fresh, young leaf tissue (preferably from the apical meristem region).

-

Homogenize the tissue in a pre-chilled mortar and pestle with 5 mL of cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, 10% v/v glycerol, and 1 mM DTT).

-

Filter the homogenate through cheesecloth and centrifuge at ~20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined (e.g., Bradford assay) for normalization.

-

-

Enzyme Assay:

-

Prepare reaction tubes containing 0.5 mL of assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM MgCl₂, 2 mM TPP, and 20 µM FAD).

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is low, e.g., <1%) to the treatment tubes. Add solvent only to control tubes.

-

Add 0.1 mL of the enzyme extract to each tube and pre-incubate at 35°C for 10 minutes.

-

Initiate the reaction by adding 0.4 mL of 200 mM sodium pyruvate.

-

Incubate the reaction mixture at 35°C for 60 minutes.[10]

-

-

Product Quantification:

-

Stop the reaction by adding 50 µL of 6 N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

-

Add 0.5 mL of 0.5% (w/v) creatine, followed by 0.5 mL of 5% (w/v) α-naphthol (freshly prepared in 2.5 N NaOH).

-

Incubate at 60°C for 15 minutes to allow for color development.

-

Centrifuge the tubes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 530 nm using a spectrophotometer.[10]

-

Calculate the percent inhibition relative to the control and plot against the logarithm of this compound concentration to determine the IC50 value.

-

In Vivo ALS Activity Assay

This assay measures ALS activity within intact plant tissue, accounting for herbicide uptake and metabolism.

Principle: This method relies on inhibiting the enzyme immediately following ALS in the BCAA pathway, ketol-acid reductoisomerase (KARI).[11] A KARI inhibitor, such as 1,1-cyclopropanedicarboxylic acid (CPCA), is applied to the plant.[11] This causes the product of ALS, acetolactate, to accumulate in the tissues. The level of accumulation is proportional to the in vivo activity of ALS. By pre-treating plants with an ALS inhibitor like this compound, the reduction in acetolactate accumulation can be quantified.

Methodology:

-

Plant Treatment:

-

Grow susceptible plants to a suitable stage (e.g., 2-4 true leaves).

-

Apply this compound at various rates to different sets of plants. Include an untreated control group.

-

Allow time for herbicide uptake and action (e.g., 6 to 24 hours).[12]

-

-

Acetolactate Accumulation:

-

Prepare a solution of the KARI inhibitor, CPCA (e.g., 0.5 M).

-

Spray all plants (both herbicide-treated and control) with the CPCA solution to the point of runoff.

-

Allow plants to incubate for a set period (e.g., 12-24 hours) to allow acetolactate to accumulate.

-

-

Extraction and Quantification:

-

Harvest leaf tissue from all treatment groups.

-

Extract acetolactate by homogenizing the tissue in distilled water or a simple buffer.

-

Centrifuge the homogenate to clarify the extract.

-

The quantification of the accumulated acetolactate follows the same procedure as the in vitro assay: acid-catalyzed conversion to acetoin, color development with creatine/α-naphthol, and spectrophotometric measurement at 530 nm.

-

The results reflect the remaining ALS activity in the living tissue after herbicide treatment.

-

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetolactate synthase, mechanism of action and its herbicide binding site. | Semantic Scholar [semanticscholar.org]

- 7. iskbc.com [iskbc.com]

- 8. researchgate.net [researchgate.net]

- 9. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core [cambridge.org]

- 12. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]

An In-Depth Technical Guide to the Environmental Fate and Transport of Flazasulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flazasulfuron is a sulfonylurea herbicide widely used for the selective pre- and post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[1][3] Understanding the environmental fate and transport of this compound is paramount for assessing its potential ecological risks and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, including its physicochemical properties, degradation pathways, mobility in soil and water, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. This compound is a white, odorless, crystalline solid.[4] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(trifluoromethyl)-2-pyridylsulfonyl]urea | [4] |

| CAS Number | 104040-78-0 | [4] |

| Molecular Formula | C₁₃H₁₂F₃N₅O₅S | [4] |

| Molecular Weight | 407.3 g/mol | [3] |

| Melting Point | 166–170 °C | [2] |

| Vapor Pressure | < 0.013 mPa (25°C) | [3] |

| Water Solubility | 2.1 g/L (25°C, pH 7) | [3] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 1.08 | PubChem |

| pKa (Dissociation Constant) | 4.37 | PubChem |

Environmental Degradation

This compound is subject to various degradation processes in the environment, including hydrolysis, photolysis, and microbial degradation. These processes collectively determine its persistence in different environmental compartments.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, particularly in aqueous environments. The rate of hydrolysis is highly dependent on pH and temperature. This compound is more rapidly degraded in acidic and alkaline conditions compared to neutral pH.

Table of Hydrolysis Half-Lives

| pH | Temperature (°C) | Half-Life | Reference |

| 3 | 35 | 0.76 hours | [3] |

| 4 | 22 | 17.4 hours | PubChem |

| 5 | 25 | 167.4 hours | [3] |

| 7 | 22 | 16.6 days | PubChem |

| 9 | 22 | 13.1 days | PubChem |

The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge, leading to the formation of 1-(4,6-dimethoxypyrimidin-2-yl)urea (DTPU) and 3-(trifluoromethyl)-2-pyridinesulfonamide (TPSA).

Photolysis

The role of photolysis in the degradation of this compound appears to be complex. Some sources suggest that this compound is stable to photolysis.[5] However, other data indicates that while initially stable, its degradation can be accelerated by the formation of photosensitizing degradation products.[6] In one study, the photolytic half-life in water was approximately 16 days for the first seven days, which then decreased to about 7.5 days.[6] More research is needed to fully elucidate the quantum yield and the specific conditions that favor photodegradation.

Microbial Degradation

Microbial metabolism is a significant route of dissipation for this compound in soil. The rate of microbial degradation is influenced by soil type, organic matter content, moisture, and temperature.

Table of Soil Dissipation Half-Lives (Field Studies)

| Soil Type | Half-Life (DT₅₀) | Reference |

| Not Specified (Field Studies) | 2 - 18 days | [5] |

Under aerobic conditions, the primary degradation pathway is the cleavage of the sulfonylurea bridge by soil microorganisms.[7][8] Anaerobic degradation is generally slower than aerobic degradation.

Environmental Transport

The transport of this compound in the environment is primarily governed by its mobility in soil and its potential for runoff into surface waters.

Soil Mobility and Sorption

This compound exhibits moderate mobility in soil. Its sorption to soil particles is influenced by soil organic matter content, clay content, and pH. As a weak acid with a pKa of 4.37, this compound will be more anionic and thus more mobile in soils with higher pH.[9]

Table of Soil Sorption and Mobility Parameters

| Parameter | Value | Interpretation | Reference |

| K_oc_ (Organic Carbon-Water Partition Coefficient) | 290 | Moderate mobility | PubChem |

| K_f,ads_ (Freundlich Adsorption Coefficient) | 1.19 - 27.97 | Variable sorption depending on soil properties | [3] |

Studies have shown that this compound adsorption is positively correlated with organic carbon and silt content.[3]

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is often assessed using the bioconcentration factor (BCF).

An estimated BCF of 2 for this compound suggests a low potential for bioconcentration in aquatic organisms.[7] This is consistent with its relatively low octanol-water partition coefficient (log K_ow_ = 1.08). Experimental studies following OECD Guideline 305 for bioaccumulation in fish would provide more definitive data.[1][5][10]

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of pesticides are provided in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Key guidelines relevant to the studies cited in this guide include:

-

Hydrolysis: OECD Guideline 111: Hydrolysis as a Function of pH

-

Photolysis: OECD Guideline 316: Phototransformation of Chemicals in Water – Direct Photolysis

-

Soil Sorption/Desorption: OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method

-

Soil Metabolism: OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

-

Bioaccumulation: OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure

A general workflow for a soil sorption/desorption study is outlined below.

Visualizations of Key Processes

Chemical Structure of this compound

Simplified Degradation Pathway of this compound

Conceptual Model of this compound's Environmental Fate

Conclusion

This compound is a herbicide with moderate persistence in the environment. Its degradation is primarily driven by hydrolysis and microbial activity, with rates being highly dependent on environmental conditions such as pH, temperature, and soil properties. The moderate soil mobility of this compound suggests a potential for leaching and runoff, which should be considered in risk assessments. The low estimated bioconcentration factor indicates a minimal risk of bioaccumulation in aquatic food webs. This technical guide provides a foundational understanding of the environmental fate and transport of this compound, highlighting the key processes that govern its behavior in various environmental compartments. Further research, particularly on the detailed characterization of degradation products and the influence of varying environmental conditions on degradation rates, will continue to refine our understanding of this widely used herbicide.

References

- 1. fera.co.uk [fera.co.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. This compound | C13H12F3N5O5S | CID 93539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. fera.co.uk [fera.co.uk]

- 7. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. oecd.org [oecd.org]

Flazasulfuron Metabolism in Tolerant and Susceptible Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flazasulfuron is a potent sulfonylurea herbicide widely used for the selective control of broadleaf weeds and grasses in various tolerant crops, including grapevines (Vitis vinifera) and sugarcane (Saccharum officinarum). Its mode of action is the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids. The selectivity of this compound between tolerant crop species and susceptible weed species is primarily attributed to the differential rates of its metabolic detoxification. Tolerant plants possess robust enzymatic systems that rapidly metabolize this compound into non-phytotoxic compounds, effectively neutralizing its herbicidal activity. In contrast, susceptible weeds lack this rapid metabolic capacity, leading to the accumulation of the active herbicide, inhibition of ALS, and eventual plant death. This technical guide provides an in-depth analysis of the metabolic pathways, experimental protocols for investigation, and a comparative overview of this compound metabolism in tolerant and susceptible plant species.

Introduction

This compound is a systemic herbicide that is absorbed through both the foliage and roots of plants and translocated via the xylem and phloem to the meristematic tissues.[1][2] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of the essential amino acids valine, leucine, and isoleucine.[2] The disruption of this pathway leads to the cessation of cell division and growth, ultimately causing the death of susceptible plants.[2]

The basis for selectivity in this compound lies in the differential metabolism between crop and weed species.[2] Tolerant species, such as grape and sugarcane, can rapidly detoxify the herbicide, whereas susceptible species metabolize it at a much slower rate. This differential metabolism prevents the accumulation of phytotoxic levels of this compound in the tolerant crops. The primary enzymatic systems implicated in the detoxification of sulfonylurea herbicides in plants are Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs).

Comparative Metabolism: Tolerant vs. Susceptible Species

The key to this compound selectivity is the rate at which it is metabolized into inactive forms. While specific quantitative data for the comparative metabolism of this compound in tolerant crops versus a wide range of susceptible weeds is not extensively available in publicly accessible literature, the principle of differential metabolism is well-established for sulfonylurea herbicides. The following tables illustrate the expected differences in absorption, translocation, and metabolism based on the known behavior of this class of herbicides.

Table 1: Hypothetical Comparative Uptake and Translocation of this compound

| Plant Species | Type | 24 Hours After Treatment (% of Applied) | 72 Hours After Treatment (% of Applied) |

| Absorbed | Translocated from Treated Leaf | ||

| Vitis vinifera (Grapevine) | Tolerant | 25 | 5 |

| Saccharum officinarum (Sugarcane) | Tolerant | 30 | 7 |

| Amaranthus retroflexus (Redroot Pigweed) | Susceptible | 40 | 15 |

| Chenopodium album (Common Lambsquarters) | Susceptible | 35 | 12 |

Disclaimer: The data in this table is illustrative and intended to represent the expected trends in differential uptake and translocation. Actual values may vary depending on experimental conditions and specific plant varieties.

Table 2: Hypothetical Comparative Metabolism of this compound in Plant Tissues

| Plant Species | Type | % of Absorbed this compound Metabolized |

| 24 Hours After Treatment | ||

| Vitis vinifera (Grapevine) | Tolerant | 85 |

| Saccharum officinarum (Sugarcane) | Tolerant | 90 |

| Amaranthus retroflexus (Redroot Pigweed) | Susceptible | 10 |

| Chenopodium album (Common Lambsquarters) | Susceptible | 15 |

Disclaimer: The data in this table is illustrative and intended to represent the expected trends in differential metabolism. Actual values may vary depending on experimental conditions and specific plant varieties.

Metabolic Pathways of this compound Detoxification

The detoxification of this compound in tolerant plants is believed to proceed through two primary enzymatic pathways, consistent with the metabolism of other sulfonylurea herbicides.

Phase I: Cytochrome P450-Mediated Reactions

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes that catalyze the oxidation of a wide range of substrates, including herbicides. In the case of sulfonylurea herbicides, P450s are known to introduce hydroxyl groups onto the herbicide molecule. This hydroxylation reaction is a critical first step in detoxification, as it increases the water solubility of the compound and can reduce its phytotoxicity. While the specific P450 enzymes responsible for this compound metabolism have not been definitively identified, it is hypothesized that hydroxylation of the pyridine (B92270) or pyrimidine (B1678525) ring is a key initial step.

Phase II: Glutathione S-Transferase (GST)-Mediated Conjugation

Following Phase I oxidation, the hydroxylated this compound metabolite can undergo conjugation with glutathione (GSH), a tripeptide antioxidant. This reaction is catalyzed by Glutathione S-transferases (GSTs). The resulting glutathione conjugate is significantly more water-soluble and is generally considered to be non-phytotoxic. This conjugate is then typically sequestered into the plant vacuole, effectively removing it from the cytoplasm and preventing any potential interference with cellular processes.

Experimental Protocols

Investigating the metabolism of this compound in different plant species typically involves the use of radiolabeled herbicide, allowing for the sensitive tracking of its uptake, translocation, and metabolic fate.

General Workflow for a ¹⁴C-Flazasulfuron Metabolism Study

Detailed Methodologies

4.2.1. Plant Material and Growth Conditions:

-

Grow tolerant (e.g., Vitis vinifera cv. Chardonnay) and susceptible (e.g., Amaranthus retroflexus) plants from seed in a greenhouse or growth chamber.

-

Maintain controlled conditions of temperature (e.g., 25°C day/18°C night), light (e.g., 16-hour photoperiod), and humidity.

-

Use plants at a consistent growth stage (e.g., 4-6 true leaves) for experiments.

4.2.2. Radiolabeled Herbicide Application:

-

Prepare a treatment solution of ¹⁴C-flazasulfuron (labeled on the pyridine or pyrimidine ring) in a suitable solvent (e.g., acetone:water, 1:1 v/v) with a non-ionic surfactant.

-

Apply a precise volume (e.g., 10 µL) of the radiolabeled solution, containing a known amount of radioactivity (e.g., 2 kBq), to the adaxial surface of a fully expanded leaf.

4.2.3. Sample Harvesting and Processing:

-

At designated time points, harvest the treated plants.

-

Wash the surface of the treated leaf with a solvent (e.g., 10% methanol) to remove unabsorbed herbicide.

-

Separate the plant into the treated leaf, shoots (above the treated leaf), and roots.

-

Freeze the plant parts in liquid nitrogen and store at -80°C until extraction.

4.2.4. Extraction of Radiolabeled Compounds:

-

Homogenize the frozen plant tissues in an extraction solvent (e.g., acetonitrile:water, 80:20 v/v).

-

Centrifuge the homogenate and collect the supernatant.

-

Repeat the extraction process twice and combine the supernatants.

-

Concentrate the extract under a stream of nitrogen.

4.2.5. Quantification of Radioactivity:

-

Determine the total radioactivity in the leaf wash, each plant part extract, and the non-extractable plant material using Liquid Scintillation Counting (LSC).

-

Calculate the percentage of absorbed and translocated ¹⁴C-flazasulfuron.

4.2.6. Chromatographic Separation and Analysis:

-

Analyze the concentrated extracts by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column and a gradient elution program (e.g., water:acetonitrile with 0.1% formic acid).

-

Use a radio-detector in-line with the HPLC to quantify the radioactivity associated with the parent this compound and its metabolites.

-